molecular formula C14H12N2O2S B3000854 3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255776-62-5

3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3000854
CAS No.: 1255776-62-5
M. Wt: 272.32
InChI Key: OWEGAGRXQDGDEW-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS# 1255776-62-5) is a synthetically versatile thienopyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This compound belongs to a class of conformationally restricted heterocycles that have been strategically designed and synthesized to mimic biologically active conformers of more flexible inhibitors . Thieno[3,2-d]pyrimidine scaffolds are recognized as privileged structures in the development of enzyme inhibitors, with documented research applications targeting enzymes like 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) for potential therapeutic interventions in conditions such as osteoporosis . Furthermore, structurally related thienopyrimidine-dione analogs have demonstrated potent and selective inhibitory activity against other biological targets, including d-dopachrome tautomerase (MIF2), and have shown promise in suppressing the proliferation of non-small cell lung cancer cells in both 2D and 3D cell cultures by inducing cell cycle arrest . The incorporation of the 2,4-dimethylphenyl substituent at the 3-position contributes to the compound's molecular properties and interaction with hydrophobic enzyme pockets. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-8-3-4-11(9(2)7-8)16-13(17)12-10(5-6-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEGAGRXQDGDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thieno[3,2-d]pyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thieno[3,2-d]pyrimidine derivatives .

Scientific Research Applications

3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The biological and physicochemical properties of thieno[3,2-d]pyrimidine derivatives are highly influenced by substituents on the aryl group. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
3-(2,4-Dimethylphenyl)thieno[3,2-d]pyrimidine-2,4-dione 2,4-dimethylphenyl C₁₄H₁₂N₂O₂S 272.33 Parent compound; potential antimicrobial activity
3-(3,5-Dimethylphenyl)thieno[3,2-d]pyrimidine-2,4-dione 3,5-dimethylphenyl C₁₄H₁₂N₂O₂S 272.33 Similar structure; uncharacterized activity
3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione 4-fluorobenzyl C₁₃H₉FN₂O₂S 276.29 Increased lipophilicity due to fluorine
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione 2,4-difluorophenyl C₁₂H₆F₂N₂O₂S 280.25 Enhanced metabolic stability; herbicidal potential

Key Observations :

  • Electron-donating groups (e.g., -CH₃ in 2,4-dimethylphenyl) may improve solubility but reduce receptor-binding affinity compared to electron-withdrawing groups (e.g., -F in difluorophenyl analogs) .

Modifications at the 6-Position of the Thieno[3,2-d]pyrimidine Core

Substituents at position 6 significantly alter biological activity:

Compound Name 6-Position Substituent Activity Profile
6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione Imidazo[1,2-a]pyridine Antimicrobial (MIC < streptomycin vs. P. aeruginosa)
3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione Trifluorophenyl Herbicidal activity via PPO inhibition (IC₅₀: 2.3 µM)

Key Observations :

  • Imidazo[1,2-a]pyridine at position 6 confers potent antimicrobial activity, likely due to enhanced interactions with bacterial targets like TrmD .
  • Trifluorophenyl substituents in pyrido[2,3-d]pyrimidines enable π–π stacking and hydrogen bonding with Nicotiana tabacum PPO, a key enzyme in chlorophyll biosynthesis .

Fused Ring Modifications

Variations in the fused ring system impact receptor selectivity and binding:

Compound Name Core Structure Activity/Application
Benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dione Benzothieno-pyrimidine Unspecified biological activity
Quinazoline-2,4(1H,3H)-dione Quinazoline Antiviral (e.g., AZT analogs)

Key Observations :

  • The thieno[3,2-d]pyrimidine core offers a balance of planarity and steric bulk, favoring interactions with adenosine receptors .
  • Quinazoline derivatives are historically significant as antiviral agents but lack the sulfur atom in the fused ring, altering electronic properties .

Crystallographic Insights

  • Dihedral angles between the aryl group and thieno[3,2-d]pyrimidine core (e.g., 88.2° in pyrido[2,3-d]pyrimidines) influence intermolecular interactions like π–π stacking and hydrogen bonding .
  • Edge-to-face π–π stacking (centroid distance: 3.065 Å) stabilizes crystal structures, affecting solubility and formulation .

Biological Activity

3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the thienopyrimidine family. Its molecular formula is C14H12N2O2SC_{14}H_{12}N_{2}O_{2}S with a molecular weight of 272.32 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC14H12N2O2S
Molecular Weight272.32 g/mol
CAS Number1255776-62-5

Anticancer Properties

Recent studies have highlighted the potential of thienopyrimidine derivatives, including this compound, as anticancer agents. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis and disrupt cell cycle progression in cancer cells. For instance, a study demonstrated that thienopyrimidine derivatives effectively inhibited the growth of triple-negative breast cancer cells (MDA-MB-231), with some compounds showing IC50 values as low as 27.6 μM .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of bacterial strains. It has been reported to inhibit the growth of pathogens by interfering with their metabolic processes:

  • Target Mechanism : The mechanism involves inhibition of bacterial enzymes or disruption of cell membrane integrity. This suggests potential applications in treating infections caused by resistant bacterial strains .

Antiviral Effects

Thienopyrimidine derivatives have also been investigated for their antiviral properties. Preliminary studies suggest that they may inhibit viral replication through interference with viral polymerases or other essential viral proteins.

Study on Anticancer Activity

A significant study focused on synthesizing various thieno[2,3-d]pyrimidine derivatives found that specific substitutions at the phenyl ring enhance cytotoxicity against MDA-MB-231 cells. The structure-activity relationship (SAR) indicated that electron-withdrawing groups increased potency .

Antimicrobial Evaluation

In another investigation, a series of thieno[3,2-d]pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 μg/mL against resistant strains .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thienopyrimidine derivatives:

CompoundAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This compound27.6 μM<50 μg/mL
Thieno[3,4-b]pyridine derivative35 μM<40 μg/mL

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, reacting a bromoacetyl-substituted thienopyrimidine precursor (e.g., 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) with thioacetamide in acetic acid yields the thiazole-substituted core. Subsequent alkylation at position 1 is achieved using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base. Purification involves column chromatography (C18 columns) and crystallization .
  • Key Data : Reaction yields for alkylated derivatives range from 65–85%, confirmed by melting points and HPLC purity (>95%) .

Q. How is structural confirmation performed for this compound and its derivatives?

  • Methodology :

  • 1H NMR : Signals for the thiazole ring protons appear at 7.57–7.62 ppm. Alkylated derivatives show methylene protons at 4.78–5.21 ppm, while NH protons in acetamide-substituted analogs resonate at 9.68–10.41 ppm .
  • Mass Spectrometry : High-resolution MS (MALDI-TOF/TOF) confirms molecular weights, with fragmentation patterns aligning with the thienopyrimidine scaffold .

Q. What preliminary biological activities have been reported?

  • Methodology : Antimicrobial activity is assessed via broth microdilution assays. The parent compound (unalkylated) exhibits MIC values of 2–4 µg/mL against Staphylococcus aureus, outperforming metronidazole and streptomycin. Activity decreases upon alkylation, with 4-methylbenzyl-substituted derivatives showing MICs of 8–16 µg/mL .

Advanced Research Questions

Q. How do structural modifications at position 1 influence bioactivity?

  • SAR Analysis : Alkylation at position 1 reduces antimicrobial potency. For example, substituting hydrogen with a 4-methylbenzyl group increases steric bulk, hindering target binding. The unsubstituted compound’s lower logP (2.1 vs. 3.5 for alkylated analogs) may enhance membrane permeability .
  • Methodology : Comparative bioassays under standardized CLSI guidelines, paired with computational docking to map steric effects on bacterial enzyme active sites .

Q. How can contradictory data on substituent effects be resolved?

  • Case Study : While alkylation reduces antimicrobial activity, it may improve pharmacokinetic properties (e.g., metabolic stability). Resolve contradictions by integrating in vitro ADME assays (e.g., microsomal stability tests) with in vivo efficacy studies .

Q. What computational strategies optimize this scaffold for target inhibition?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations guide substituent placement. For PPO inhibition, introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances π-π stacking with Phe392 in Nicotiana tabacum PPO, improving binding affinity (Ki = 2.5 nM for optimized derivatives vs. 7.4 nM for lead compounds) .

Q. Are alternative synthetic routes viable for scale-up?

  • Methodology : Continuous-flow reactors with DMF/K2CO3 systems reduce reaction times from 12 hrs (batch) to 2 hrs. Catalytic hydrogenation replaces stoichiometric reductants for nitro-group reductions, improving atom economy (e.g., 95% yield for 6-(4-aminophenyl) derivatives) .

Q. How is enzymatic specificity assessed for derivatives?

  • Methodology : Kinetic assays (e.g., fluorescence-based PPO inhibition) determine Ki values. For example, 3-(2,4-dimethylphenyl) analogs show 18-fold higher specificity for bacterial vs. human PPO isoforms, validated via competitive inhibition plots .

Tables

Table 1 : Key Synthetic Intermediates and Yields

IntermediateReaction ConditionsYield (%)Purity (HPLC)
Bromoacetyl precursorAcetic acid, 80°C, 6 hrs7298
Thiazole-substituted coreThioacetamide, 24 hrs6897
4-Methylbenzyl derivativeDMF/K2CO3, 12 hrs8596

Table 2 : Antimicrobial Activity of Selected Derivatives

CompoundS. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
Parent (unalkylated)216
4-Methylbenzyl derivative832
Acetamide-substituted derivative1664

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